

Spectroscopic Analysis of 6-Bromo-2-chloropyridin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: **6-Bromo-2-chloropyridin-3-amine**

Cat. No.: **B173666**

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromo-2-chloropyridin-3-amine** (CAS No. 169833-70-9), a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public domain experimental spectroscopic data for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from structurally analogous compounds. Detailed experimental protocols for acquiring such data are also provided to assist researchers in their own analytical characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

6-Bromo-2-chloropyridin-3-amine is a halogenated aminopyridine derivative with significant potential as a building block in the synthesis of complex heterocyclic molecules. The presence of bromo, chloro, and amino functional groups on the pyridine ring offers multiple reactive sites for further chemical modifications, making it a valuable intermediate for the development of novel therapeutic agents and agrochemicals. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide outlines the expected spectroscopic profile and provides standardized methodologies for its determination.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **6-Bromo-2-chloropyridin-3-amine**. These predictions are based on the analysis of similar compounds and established spectroscopic theory.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.6	d	~8.0	H-4
~7.2	d	~8.0	H-5
~4.5	br s	-	-NH ₂

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~148.0	C-2
~141.0	C-6
~139.0	C-3
~128.0	C-4
~122.0	C-5

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Sharp	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
1620 - 1600	Strong	N-H bend (scissoring)
1580 - 1450	Strong	C=C and C=N ring stretching
1320 - 1280	Strong	C-N stretch (aromatic amine)
~830	Strong	C-H out-of-plane bend
~1050	Medium	C-Cl stretch
~680	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
206/208/210	High	[M] ⁺ (isotopic pattern for Br and Cl)
127/129	Medium	[M - Br] ⁺
171	Medium	[M - Cl] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections provide detailed experimental protocols for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **6-Bromo-2-chloropyridin-3-amine**.

Materials and Equipment:

- **6-Bromo-2-chloropyridin-3-amine** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- 5 mm NMR tubes
- NMR Spectrometer (400 MHz or higher)
- Tetramethylsilane (TMS) internal standard

Procedure:

- Sample Preparation:
 - Accurately weigh 10-20 mg of the sample for ^1H NMR or 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v TMS.
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Acquire the spectrum at 400 MHz using a standard pulse sequence.
 - Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
 - Accumulate 16 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum at 100 MHz using a proton-decoupled pulse sequence.
 - Use a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds.

- Average approximately 1024 scans.
- Data Processing:
 - Process the raw data (Free Induction Decay - FID) using a Fourier transform with an exponential window function.
 - Apply phase and baseline corrections.
 - Calibrate the chemical shifts relative to TMS ($\delta = 0.00$ ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid **6-Bromo-2-chloropyridin-3-amine**.

Materials and Equipment:

- **6-Bromo-2-chloropyridin-3-amine** sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

- Sample Preparation:
 - Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - The background spectrum is automatically subtracted from the sample spectrum.
- Data Analysis:

- Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **6-Bromo-2-chloropyridin-3-amine**.

Materials and Equipment:

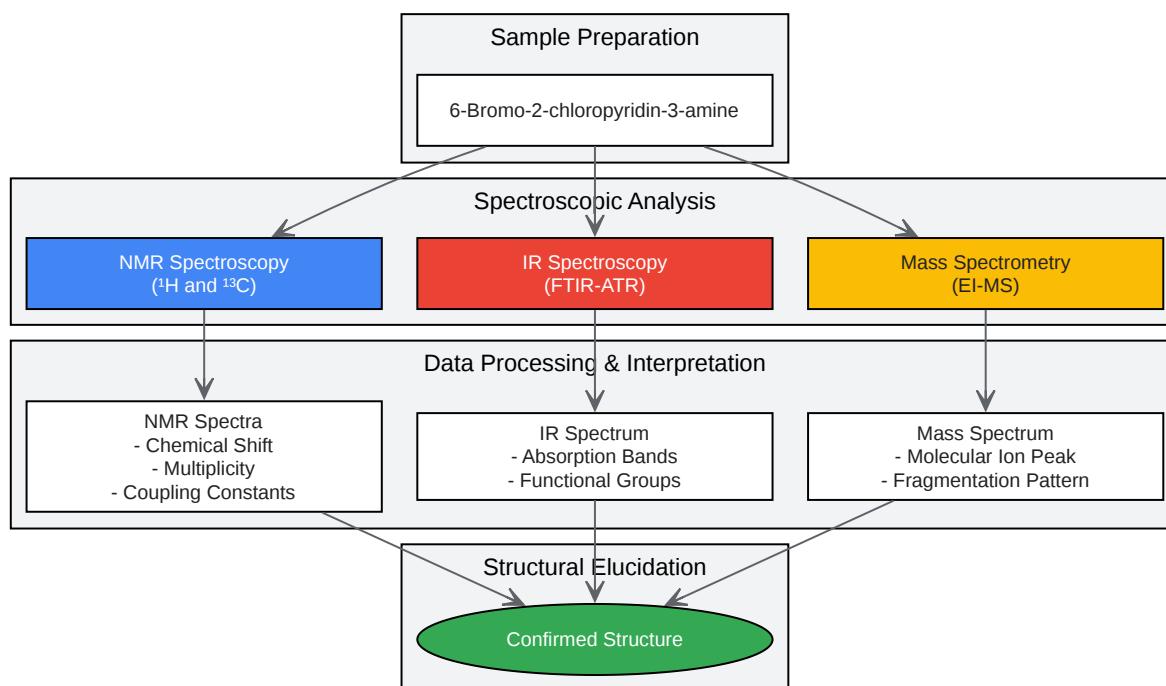
- **6-Bromo-2-chloropyridin-3-amine** sample
- Methanol (HPLC grade)
- Mass spectrometer with an Electron Ionization (EI) source

Procedure:

- Sample Introduction:
 - Prepare a dilute solution of the sample in methanol (approximately 1 μ g/mL).
 - Introduce the solution into the ion source via direct infusion using a syringe pump at a flow rate of 10 μ L/min.
- Ionization:
 - Use Electron Ionization (EI) with an electron energy of 70 eV.
 - Maintain the ion source temperature at 250°C.
- Mass Analysis:
 - Scan the mass analyzer over a mass-to-charge (m/z) range of 50-300 amu.
- Data Interpretation:
 - Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns, paying attention to the isotopic distribution of bromine and chlorine.

Visualizations

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **6-Bromo-2-chloropyridin-3-amine**.



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Caption: Experimental workflow for spectroscopic analysis.

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